molecular formula C12H11N3O3 B2487842 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid CAS No. 1004193-71-8

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No. B2487842
M. Wt: 245.238
InChI Key: OKQVHUBAGISZHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the formation of key intermediates such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, illustrating the complexity and precision required in synthesizing compounds within this chemical class (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Molecular Structure Analysis

The structural analysis of related compounds reveals a polarized structure, where molecules are linked into chains or sheets by hydrogen bonds, providing insights into the molecular geometry and intermolecular interactions crucial for understanding the behavior of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The compound exhibits interesting reactivity patterns, such as the transformation of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate to its reduced forms, showcasing the versatile nature of its chemical reactions and the potential for creating diverse derivatives with varying properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Physical Properties Analysis

While specific details on the physical properties of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid are scarce, related studies on compounds within this class often focus on crystalline structure, solubility, and thermal stability, which are critical for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity with other chemical species, and stability under different conditions, can be inferred from studies on related compounds. For instance, the formation of hydrogen-bonded supramolecular structures indicates a potential for engaging in complex chemical interactions, which could be leveraged in catalysis, material science, and synthetic chemistry (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Scientific Research Applications

Hydrogen-Bonded Molecular Structures

  • Hydrogen-Bonded Chains and Sheets : Molecules of related compounds exhibit hydrogen-bonded chains and sheets, as in the case of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which shows a polarized structure and is linked into chains of edge-fused rings by hydrogen bonds (Portilla et al., 2007). Similar structures are observed in other derivatives like methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (Portilla et al., 2007).

Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : The reaction of hydroxymethyl pyrazole derivatives with primary amines yields various compounds, including 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid. These compounds have been characterized using spectroscopic methods and crystallography, providing insights into their molecular structure (Titi et al., 2020).

Biological Activities

  • Antimicrobial and Antitumor Activities : Some derivatives exhibit significant antimicrobial and antitumor activities. For example, certain pyrazole derivatives have been evaluated for their activity against various bacterial and fungal strains, showing promising results in inhibiting bacterial DNA gyrase and exhibiting potential as drug candidates (Shubhangi et al., 2019). Another study found that some derivatives exhibit antitumor activity against various cancer cells (Jing et al., 2012).

Crystallographic Analysis

  • Crystal Structure Studies : Crystallographic studies of related compounds, such as 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, provide detailed insights into their molecular-electronic structure, helping to understand their potential applications in various fields (Portilla et al., 2007).

Safety And Hazards

The safety and hazards associated with a compound are crucial for understanding its potential risks. Unfortunately, the specific safety and hazard information for “4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid” is not readily available in the literature.


Future Directions

The future directions for research on “4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields. However, specific future directions are not readily available in the literature.


Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more detailed insights into this compound.


properties

IUPAC Name

4-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-8(3-5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVHUBAGISZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

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